molecular formula C19H26N2O3 B5351950 1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B5351950
分子量: 330.4 g/mol
InChI 键: PQYRXIRSPSLIDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

作用机制

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABA levels in the brain, reduced neuronal activity, and decreased seizure activity. Additionally, this compound has been shown to have anxiolytic and anti-addictive effects in preclinical studies.

实验室实验的优点和局限性

One of the major advantages of 1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are a number of potential future directions for research on 1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further preclinical studies to investigate the efficacy of this compound in other neurological disorders, such as depression and post-traumatic stress disorder.
2. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Investigation of the potential for this compound to be used in combination with other drugs or therapies for the treatment of neurological disorders.
5. Further studies to elucidate the molecular mechanisms underlying the effects of this compound on GABA transaminase and neuronal activity.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical trials.

合成方法

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with 4-methoxybenzylamine, followed by cyclization and amidation. The final product is obtained through purification and crystallization.

科学研究应用

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing seizures, alcohol and cocaine addiction, and anxiety-like behavior.

属性

IUPAC Name

1-cyclohexyl-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-9-7-14(8-10-17)12-20-19(23)15-11-18(22)21(13-15)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYRXIRSPSLIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。